molecular formula C23H21ClN4O2 B1224780 N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B1224780
M. Wt: 420.9 g/mol
InChI Key: QKCWGPACWPETIE-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis Methods : Research by Justyna et al. (2017) and Lee et al. (1998) highlights methods for synthesizing compounds related to the quinoline structure, providing insight into the chemical synthesis processes that may be applicable to N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide.

2. Biological Activity

  • Antitumor Activity : Maftei et al. (2013) Maftei et al., 2013 synthesized natural product analogs containing similar structural features and tested them for antitumor activity, suggesting potential applications of N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide in cancer research.

3. Pharmaceutical Development

  • Antimalarial Candidate : O’Neill et al. (2009) O’Neill et al., 2009 conducted studies on N-tert-butyl isoquine, a related compound, for its potential as an antimalarial drug, suggesting possible applications of N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide in this area.

4. Molecular Interaction Studies

  • Spin Interaction Research : Research by Orio et al. (2010) Orio et al., 2010 into spin interactions in zinc complexes with related compounds may provide insights into the electronic properties of N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide.

5. Material Science and Chemistry

  • Organic Synthesis and Characterization : The work of Ragnarsson et al. (2001) Ragnarsson et al., 2001 on the reduction of aromatic carboxamides offers insights into the reactivity and potential applications of N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide in material science.

properties

Product Name

N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H21ClN4O2/c1-13-16(24)9-8-14-15(11-18(26-21(13)14)17-7-5-6-10-25-17)22(29)27-20-12-19(30-28-20)23(2,3)4/h5-12H,1-4H3,(H,27,28,29)

InChI Key

QKCWGPACWPETIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NC3=NOC(=C3)C(C)(C)C)C4=CC=CC=N4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-tert-butyl-3-isoxazolyl)-7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide

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